molecular formula C19H19N3O B11392525 4-(1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

4-(1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11392525
M. Wt: 305.4 g/mol
InChI Key: RGLYMPLFGXBJTC-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one: , often referred to as Benzimidazolone , is a heterocyclic organic compound. Its chemical structure consists of a benzimidazole ring fused with a pyrrolidinone moiety. Let’s break down its components:

    Benzimidazole Ring: This bicyclic system contains a nitrogen atom in the 1-position and a carbon-carbon double bond between positions 2 and 3.

    Pyrrolidinone Moiety: A five-membered ring with a ketone group (C=O) at position 2.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of benzimidazolones. One common method involves the condensation of o-phenylenediamine with an aldehyde or ketone. Here’s a simplified route:

    Condensation Reaction:

Industrial Production:: Industrial-scale production typically involves more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented. Researchers often optimize existing synthetic routes for large-scale production.

Chemical Reactions Analysis

Reactivity:: Benzimidazolones exhibit diverse reactivity due to their unique structure. Some notable reactions include:

    Oxidation: Benzimidazolones can be oxidized to form imidazoles.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen atom or other positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The specific products depend on reaction conditions and substituents. For example:

  • Oxidation yields imidazoles.
  • Reduction produces the corresponding alcohol.

Scientific Research Applications

Benzimidazolones find applications across scientific disciplines:

    Medicine: Some derivatives exhibit antiviral, anticancer, or anti-inflammatory properties.

    Chemistry: Used as building blocks for drug discovery.

    Industry: Employed in dye synthesis and materials science.

Mechanism of Action

The exact mechanism varies based on the specific benzimidazolone derivative. common mechanisms involve interactions with cellular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Benzimidazolones share similarities with other heterocyclic compounds, including:

    Benzimidazoles: These lack the pyrrolidinone moiety.

    Imidazoles: Similar ring structure but without the pyrrolidinone component.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3O/c1-12-7-8-13(2)17(9-12)22-11-14(10-18(22)23)19-20-15-5-3-4-6-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21)

InChI Key

RGLYMPLFGXBJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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